Cas no 1431555-24-6 (5-Bromopyridine-3-carboximidamide hydrochloride)

5-Bromopyridine-3-carboximidamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 5-Bromo-nicotinamidine hydrochloride
- 5-bromopyridine-3-carboximidamide hydrochloride
- 5-Bromo-nicotinamidine; hydrochloride
- 5-bromopyridine-3-carboximidamide;hydrochloride
- 5-Bromo-nicotinamidine HCl
- 5-Bromonicotinamidine hydrochloride
- Z1741981976
- 5-Bromopyridine-3-carboximidamide hydrochloride
-
- MDL: MFCD24386136
- インチ: 1S/C6H6BrN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H
- InChIKey: XJKSVUNWFYMUBK-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C(=N)N)=C1.Cl
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 137
- トポロジー分子極性表面積: 62.8
5-Bromopyridine-3-carboximidamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB386936-1 g |
5-Bromonicotinamidine hydrochloride, 95%; . |
1431555-24-6 | 95% | 1 g |
€311.30 | 2023-07-19 | |
Enamine | EN300-297921-5g |
5-bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 5g |
$545.0 | 2023-09-06 | |
Enamine | EN300-297921-2.5g |
5-bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 2.5g |
$291.0 | 2023-09-06 | |
Enamine | EN300-297921-10.0g |
5-bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 10.0g |
$1054.0 | 2023-02-27 | |
abcr | AB386936-5g |
5-Bromonicotinamidine hydrochloride, 95%; . |
1431555-24-6 | 95% | 5g |
€1050.10 | 2025-02-16 | |
1PlusChem | 1P01B5A1-100mg |
5-bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 100mg |
$117.00 | 2024-06-20 | |
Aaron | AR01B5ID-50mg |
5-Bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 50mg |
$71.00 | 2025-03-30 | |
Aaron | AR01B5ID-250mg |
5-Bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 250mg |
$119.00 | 2025-02-09 | |
Aaron | AR01B5ID-1g |
5-Bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 1g |
$215.00 | 2025-02-09 | |
1PlusChem | 1P01B5A1-5g |
5-Bromopyridine-3-carboximidamide hydrochloride |
1431555-24-6 | 95% | 5g |
$892.00 | 2025-03-19 |
5-Bromopyridine-3-carboximidamide hydrochloride 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
5-Bromopyridine-3-carboximidamide hydrochlorideに関する追加情報
Introduction to 5-Bromopyridine-3-carboximidamide hydrochloride (CAS No. 1431555-24-6)
5-Bromopyridine-3-carboximidamide hydrochloride is a significant compound in the field of pharmaceutical and chemical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 1431555-24-6, has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and imidamide functional groups makes it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The chemical structure of 5-Bromopyridine-3-carboximidamide hydrochloride consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboximidamide group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more accessible for various biochemical assays and drug formulation processes. This property is particularly advantageous in pharmaceutical applications where solubility and bioavailability are critical factors.
In recent years, 5-Bromopyridine-3-carboximidamide hydrochloride has been extensively studied for its potential in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The bromine atom on the pyridine ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of complex molecular architectures.
Furthermore, the imidamide moiety has been recognized for its ability to interact with biological targets such as proteases and enzymes involved in signal transduction. This feature has prompted investigations into its role as a scaffold for designing molecules with therapeutic potential. For instance, researchers have explored derivatives of 5-Bromopyridine-3-carboximidamide hydrochloride as inhibitors of matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. Preliminary studies have shown promising results in vitro, suggesting its efficacy in modulating these pathological processes.
Another emerging application of 5-Bromopyridine-3-carboximidamide hydrochloride lies in the field of antiviral research. The structural features of this compound allow it to mimic natural substrates or interfere with viral replication mechanisms. Recent publications have highlighted its use in developing inhibitors against RNA viruses, where it acts as a competitive antagonist or disrupts essential viral enzymes. Such findings underscore the compound's versatility and highlight its potential as a lead compound for antiviral drug discovery programs.
The synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include bromination at the 5-position followed by formation of the carboximidamide group via condensation reactions. The final salt form is obtained by treating the free base with hydrochloric acid, ensuring stability and enhancing handling properties. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to optimize yields and purity, further facilitating its use in industrial-scale applications.
From a regulatory perspective, 5-Bromopyridine-3-carboximidamide hydrochloride is classified as an intermediate chemical requiring adherence to good manufacturing practices (GMP) during production. Its handling involves standard laboratory safety protocols due to potential irritant properties upon contact with skin or inhalation. However, it does not fall under hazardous or controlled substance categories, making it relatively easy to manage within research and industrial settings.
The commercial availability of 5-Bromopyridine-3-carboximidamide hydrochloride has been increasing alongside growing demand from academic institutions and pharmaceutical companies engaged in drug development. Suppliers specializing in fine chemicals offer high-purity grades suitable for sensitive applications such as crystallographic studies or high-throughput screening assays. This accessibility underscores its importance as a reagent in modern chemical biology research.
In conclusion, 5-Bromopyridine-3-carboximidamide hydrochloride (CAS No. 1431555-24-6) represents a compelling compound with broad utility across multiple domains of chemical and pharmaceutical research. Its structural features enable diverse functionalization strategies, making it indispensable for synthesizing novel bioactive molecules. Ongoing studies continue to uncover new applications, reinforcing its significance as a cornerstone intermediate in medicinal chemistry innovation.
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